molecular formula C9H13NS B14637687 3-Methyl-2-[(methylsulfanyl)methyl]aniline CAS No. 53334-24-0

3-Methyl-2-[(methylsulfanyl)methyl]aniline

Cat. No.: B14637687
CAS No.: 53334-24-0
M. Wt: 167.27 g/mol
InChI Key: XGXOBCNFQRJCPV-UHFFFAOYSA-N
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Description

3-Methyl-2-[(methylsulfanyl)methyl]aniline is an organic compound with the molecular formula C9H13NS It is a derivative of aniline, characterized by the presence of a methyl group and a methylsulfanyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2-chloromethyl-3-methylaniline, reacts with a thiolate anion (e.g., sodium methylthiolate) under basic conditions . The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-[(methylsulfanyl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like iron powder in acidic conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

3-Methyl-2-[(methylsulfanyl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for pharmaceuticals, agrochemicals, and dyes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-Methyl-2-[(methylsulfanyl)methyl]aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The aromatic ring can engage in π-π interactions with other aromatic systems, further modulating its activity.

Comparison with Similar Compounds

  • 2-Methyl-3-[(methylsulfanyl)methyl]aniline
  • 3-Methyl-4-[(methylsulfanyl)methyl]aniline
  • 3-Methyl-2-[(ethylsulfanyl)methyl]aniline

Comparison: 3-Methyl-2-[(methylsulfanyl)methyl]aniline is unique due to the specific positioning of the methyl and methylsulfanyl groups on the benzene ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs. For instance, the position of the substituents can affect the compound’s ability to undergo electrophilic substitution reactions or its binding affinity to biological targets.

Properties

CAS No.

53334-24-0

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

3-methyl-2-(methylsulfanylmethyl)aniline

InChI

InChI=1S/C9H13NS/c1-7-4-3-5-9(10)8(7)6-11-2/h3-5H,6,10H2,1-2H3

InChI Key

XGXOBCNFQRJCPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)CSC

Origin of Product

United States

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